4-Cyclohexyl-3,3-dimethylbutan-2-one
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Overview
Description
4-Cyclohexyl-3,3-dimethylbutan-2-one is a chemical compound with the molecular formula C12H22O It is characterized by a cyclohexyl group attached to a butanone backbone, which includes two methyl groups at the third carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-3,3-dimethylbutan-2-one can be achieved through several methods. One common approach involves the alkylation of cyclohexyl ketone with 3,3-dimethylbutan-2-one under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the ketone, followed by the addition of the alkylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and the process conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyl-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexyl group or the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkyl halides, Grignard reagents
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
4-Cyclohexyl-3,3-dimethylbutan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-Cyclohexyl-3,3-dimethylbutan-2-ol: Similar structure but with an alcohol group instead of a ketone.
3,3-Dimethylbutan-2-one: Lacks the cyclohexyl group, making it less bulky and potentially less active in certain reactions.
Cyclohexyl ketone: Contains the cyclohexyl group but lacks the additional methyl groups, leading to different reactivity and properties.
Uniqueness
4-Cyclohexyl-3,3-dimethylbutan-2-one is unique due to its combination of a bulky cyclohexyl group and two methyl groups, which influence its reactivity and interactions with other molecules. This structural uniqueness makes it valuable in various applications, from organic synthesis to potential therapeutic uses.
Properties
CAS No. |
93963-12-3 |
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Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
4-cyclohexyl-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C12H22O/c1-10(13)12(2,3)9-11-7-5-4-6-8-11/h11H,4-9H2,1-3H3 |
InChI Key |
MQIJHKKGQRWBMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C)CC1CCCCC1 |
Origin of Product |
United States |
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